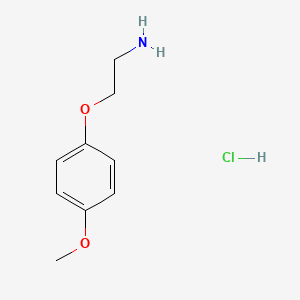

2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride

Description

2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride (CAS: 100956-00-1) is an organic compound with the molecular formula C₁₅H₁₈ClNO₂ and a molecular weight of 279.77 g/mol. Its structure features a phenoxy group substituted with a methoxy moiety at the para position, linked to an ethylamine backbone via an ether bond, and stabilized as a hydrochloride salt.

Properties

IUPAC Name |

2-(4-methoxyphenoxy)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-11-8-2-4-9(5-3-8)12-7-6-10;/h2-5H,6-7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFXTJDWVNEVEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98959-77-4 | |

| Record name | 1-(2-aminoethoxy)-4-methoxybenzene hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Substitution Route Starting from 4-Methoxyphenol

A common and well-documented synthetic route involves the following key steps:

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Ether formation by reaction of 4-methoxyphenol with 1,2-dichloroethane | NaOH, reflux | Formation of 1-(2-chloroethoxy)-4-methoxybenzene |

| 2 | Conversion of chloro compound to phthalimide derivative | Potassium phthalimide, DMF, 130°C | Formation of 2-(4-methoxyphenoxy)ethyl phthalimide |

| 3 | Deprotection of phthalimide to free amine | Methylamine, 85°C | Formation of 2-(4-methoxyphenoxy)ethan-1-amine |

| 4 | Formation of hydrochloride salt | HCl in ethanol or ether | This compound |

This method is adapted from analogous syntheses of related compounds such as 2-(2-methoxyphenoxy)ethanamine derivatives, where the phthalimide route is used to introduce the amine functionality cleanly and efficiently, avoiding over-alkylation and side reactions.

Direct Amination via Nucleophilic Aromatic Substitution (SNAr)

An alternative approach involves:

- Bromination of 4-methoxyphenol at the 3-position using N-bromosuccinimide (NBS) under controlled low temperature (0–5°C) in dichloromethane.

- Reaction of the resulting 3-bromo-4-methoxyphenol with 2-chloroethylamine hydrochloride in a polar aprotic solvent such as dimethylformamide (DMF) at 60–80°C.

- Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.

- Purification by recrystallization or column chromatography.

While this method is more specific to 3-bromo derivatives, it demonstrates key principles applicable to the preparation of this compound, especially regarding solvent choice, temperature control, and catalysis to optimize yields and purity.

Preparation via Reduction of Oxime Intermediates

Another advanced synthetic route involves:

- Preparation of 2-(4-methoxyphenoxy)-1-phenylethan-1-one oxime by reaction of the corresponding ketone with hydroxylamine hydrochloride in ethanol-water mixture under reflux.

- Catalytic hydrogenation of the oxime using platinum on carbon (Pt/C) catalyst under hydrogen pressure (e.g., 2 MPa) at room temperature.

- Isolation of the free amine followed by conversion to hydrochloride salt.

This method, while more complex, offers high selectivity and purity, suitable for sensitive pharmaceutical applications.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Phthalimide Route | 4-Methoxyphenol, 1,2-dichloroethane, potassium phthalimide, methylamine | Reflux, 85–130°C | High selectivity, avoids over-alkylation, scalable | Multi-step, requires phthalimide handling |

| SNAr Route | 4-Methoxyphenol, NBS, 2-chloroethylamine hydrochloride, DMF, phase-transfer catalyst | 0–5°C bromination, 60–80°C substitution | Efficient, fewer steps, adaptable | Requires careful temperature control, possible side reactions |

| Oxime Reduction | Ketone precursor, hydroxylamine hydrochloride, Pt/C, H2 | Reflux, 2 MPa H2, room temp | High purity, selective | Requires hydrogenation setup, longer process |

Research Findings and Optimization Insights

- Temperature control during bromination and substitution steps is critical to minimize side reactions such as polybromination or over-alkylation.

- Solvent selection affects reaction rates and yields; polar aprotic solvents like DMF enhance nucleophilic substitution efficiency.

- Phase-transfer catalysts improve the reaction interface between organic and aqueous phases, increasing product yield.

- The phthalimide protection-deprotection strategy is advantageous for controlling amine introduction, especially in multi-step syntheses targeting high purity products.

- Catalytic hydrogenation of oximes provides a clean conversion to amines, useful for sensitive substrates where harsh conditions are undesirable.

- Industrial scale production favors routes minimizing hazardous reagents such as hydrazine or liquid ammonia due to safety and cost concerns.

Summary Table of Typical Reaction Conditions

| Step | Reagents | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Ether formation | 4-Methoxyphenol, 1,2-dichloroethane, NaOH | Water/organic | Reflux (~100°C) | 6–12 h | Base-mediated nucleophilic substitution |

| Phthalimide substitution | Potassium phthalimide | DMF | 130°C | 6 h | High temperature facilitates substitution |

| Deprotection | Methylamine | Ethanol | 85°C | 4 h | Removes phthalimide protecting group |

| Bromination (if applicable) | NBS | DCM | 0–5°C | 1–2 h | Controlled halogenation |

| Amination (SNAr) | 2-Chloroethylamine hydrochloride, catalyst | DMF | 60–80°C | 4–8 h | Phase-transfer catalysis improves yield |

| Oxime formation | Hydroxylamine hydrochloride, NaOAc | EtOH/H2O | Reflux | 4 h | Forms oxime intermediate |

| Oxime reduction | Pt/C, H2 (2 MPa) | EtOH | Room temp | 24 h | Catalytic hydrogenation |

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(4-methoxyphenoxy)ethanal or 2-(4-methoxyphenoxy)ethanoic acid.

Reduction: Formation of 2-(4-methoxyphenoxy)ethanol or 2-(4-methoxyphenoxy)ethanamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride is utilized in a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The compound belongs to a broader class of substituted phenethylamine derivatives. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Key Observations:

Substituent Effects: The methoxyphenoxy group in the target compound introduces steric bulk and moderate lipophilicity compared to smaller substituents like methoxy (2C-D) or methylthio . Heterocyclic replacements (e.g., thiophene or indole) alter electronic properties and may influence affinity for targets like TAAR1 or serotonin receptors .

Synthetic Routes :

Physicochemical Property Trends

- Halogenated or polar heterocycles (e.g., triazoles) may reduce logP, affecting solubility .

- Solubility : Hydrochloride salts generally improve aqueous solubility, critical for bioavailability .

Biological Activity

2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

- Molecular Formula : C15H18ClNO2

- Molecular Weight : 279.76 g/mol

- Appearance : Colorless crystalline solid

- Solubility : Soluble in water

The compound features an ethanolamine group and a methoxyphenyl moiety, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in neuropharmacology. Its structural characteristics suggest potential applications in treating mood disorders and possibly other neurological conditions.

Key Biological Activities:

-

Neuropharmacological Effects :

- The compound shows promise in modulating neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial for mood regulation.

- Preliminary studies suggest it may have antidepressant and anxiolytic effects, warranting further investigation into its pharmacodynamic profile.

-

Anticancer Properties :

- In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .

- Notably, compounds with similar structures have shown high affinity for BRAF mutations in melanoma treatment, suggesting a possible mechanism of action through targeted inhibition of specific oncogenic pathways .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with multiple molecular targets:

- Neurotransmitter Receptor Interaction : Binding to serotonin and dopamine receptors may lead to alterations in neurotransmitter release and receptor activation.

- Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways in cancer cells by affecting cell cycle regulation and promoting cell death through intrinsic pathways.

Table 1: Summary of Biological Activities

Case Study: Neuropharmacological Evaluation

A study conducted to evaluate the neuropharmacological effects of this compound involved assessing its impact on anxiety-like behaviors in rodent models. Results indicated a significant reduction in anxiety-related behaviors at doses ranging from 5 to 20 mg/kg, suggesting a dose-dependent effect on mood modulation.

Case Study: Anticancer Activity Against Melanoma

In vitro assays were performed on the UACC-62 melanoma cell line to assess the cytotoxicity of this compound. The compound exhibited an IC50 value of approximately 10 µM, demonstrating significant inhibition of cell proliferation. Further studies are needed to explore its efficacy in vivo and potential mechanisms involved in tumor suppression .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves multi-step processes, including nucleophilic substitution and amine salt formation. For example, intermediates may be prepared by reacting 4-methoxyphenol with ethylene diamine derivatives under basic conditions, followed by HCl treatment for salt formation. Catalysts like palladium or copper can enhance coupling efficiency, while purification via recrystallization or column chromatography improves yield and purity . Reaction optimization (e.g., temperature, solvent polarity) is critical to avoid byproducts like over-alkylated species .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, with methoxyphenoxy protons appearing as distinct singlets (δ 3.7–3.9 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical details. Purity is assessed via HPLC with UV detection (λ ~254 nm) and elemental analysis .

Q. How should researchers handle and store this compound safely?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact. Store in airtight containers under inert gas (argon) at 2–8°C to prevent hygroscopic degradation. Waste disposal requires neutralization with dilute acetic acid before incineration by certified facilities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

- Methodological Answer : Systematically modify substituents (e.g., methoxy position, amine chain length) and evaluate binding affinity via radioligand assays (e.g., for serotonin or adrenergic receptors). Compare EC₅₀ values in functional assays (cAMP accumulation, calcium flux) to identify critical pharmacophores. Computational docking (e.g., AutoDock Vina) predicts interactions with target receptors like 5-HT₂A .

Q. What experimental strategies address contradictory data in receptor binding vs. functional efficacy?

- Methodological Answer : Contradictions may arise from biased agonism (e.g., β-arrestin vs. G-protein signaling). Use pathway-selective assays (BRET for β-arrestin recruitment, GTPγS binding for G-protein activation). Validate findings with knockout cell lines or selective inhibitors (e.g., GRK2 for β-arrestin bias) .

Q. How can in vivo pharmacokinetic (PK) and toxicity profiles be assessed?

- Methodological Answer : Administer the compound intravenously/orally in rodent models and collect plasma/tissue samples at timed intervals. LC-MS/MS quantifies bioavailability and half-life. Toxicity screening includes Ames test (mutagenicity), hERG assay (cardiotoxicity), and histopathology of major organs .

Q. What role does the methoxyphenoxy group play in modulating blood-brain barrier (BBB) permeability?

- Methodological Answer : Evaluate logP (octanol-water partition coefficient) via shake-flask method. Compare BBB penetration in vitro using MDCK-MDR1 monolayers or in vivo via brain/plasma ratio measurements. Substituent polarity (methoxy vs. hydroxyl) significantly impacts passive diffusion .

Data Contradiction and Optimization

Q. How can researchers reconcile discrepancies in synthetic yields across different protocols?

- Methodological Answer : Variability often stems from solvent choice (polar aprotic vs. protic) or catalyst loading. Design a Design-of-Experiments (DoE) matrix to test variables (e.g., temperature, stoichiometry). Statistical tools (ANOVA) identify significant factors, while inline FTIR monitors reaction progress in real time .

Q. What methods validate the compound’s stability under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.